N-benzyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as BP-1-102, is a novel small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations and advantages for lab experiments.
科学的研究の応用
Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin Inhibition Research into derivatives of pyridin-3-ylpyridazine has identified compounds with significant in vitro and in vivo efficacy as inhibitors of phosphoinositide 3-kinase (PI3K)α and mTOR, crucial for cancer therapy. Modifications to improve metabolic stability have led to analogs with minimal deacetylation, maintaining potency while enhancing metabolic stability (Stec et al., 2011).
Antifolate Activity Derivatives of pyridin-3-ylpyridazine have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing significant antitumor properties. These compounds, through their interaction with DHFR, demonstrate potential as antitumor agents, with certain analogs exhibiting potent and selective inhibitory effects against pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Antimicrobial and Antimycobacterial Activities Novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles have been synthesized, offering insights into antimicrobial and antimycobacterial activities. While none displayed significant antitumor activity, some showed promising activity against Escherichia coli and antitubercular properties, suggesting their potential in treating bacterial infections (Patel et al., 2013).
Antimalarial and COVID-19 Drug Potential Investigations into sulfonamide derivatives have revealed their reactivity and antimalarial activity, with certain compounds exhibiting potent antimalarial effects. Additionally, these compounds have been evaluated for their potential against COVID-19, highlighting their versatility in addressing various infectious diseases (Fahim & Ismael, 2021).
特性
IUPAC Name |
N-benzyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(20-11-14-5-2-1-3-6-14)13-24-18-9-8-16(21-22-18)15-7-4-10-19-12-15/h1-10,12H,11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQSUUXRDGHBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。